Cas no 1545583-66-1 (3-fluorotetrahydrofuran-3-carboxylic acid)

3-fluorotetrahydrofuran-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 3-fluorooxolane-3-carboxylic acid
- 3-Furancarboxylic acid, 3-fluorotetrahydro-
- 3-Fluorotetrahydrofuran-3-carboxylic acid
- 3-fluorotetrahydrofuran-3-carboxylic acid
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- インチ: 1S/C5H7FO3/c6-5(4(7)8)1-2-9-3-5/h1-3H2,(H,7,8)
- InChIKey: BPEYDXDTBSVSCQ-UHFFFAOYSA-N
- SMILES: O1CCC(F)(C(O)=O)C1
計算された属性
- 精确分子量: 134.03792224g/mol
- 同位素质量: 134.03792224g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 9
- 回転可能化学結合数: 1
- 複雑さ: 136
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0
- トポロジー分子極性表面積: 46.5Ų
3-fluorotetrahydrofuran-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0794-1G |
3-fluorotetrahydrofuran-3-carboxylic acid |
1545583-66-1 | 95% | 1g |
¥ 5,207.00 | 2023-04-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0794-10G |
3-fluorotetrahydrofuran-3-carboxylic acid |
1545583-66-1 | 95% | 10g |
¥ 26,037.00 | 2023-04-07 | |
Enamine | EN300-188356-0.5g |
3-fluorooxolane-3-carboxylic acid |
1545583-66-1 | 95% | 0.5g |
$735.0 | 2023-09-18 | |
TRC | F589600-250mg |
3-Fluorooxolane-3-carboxylic Acid |
1545583-66-1 | 250mg |
$666.00 | 2023-05-18 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0794-5G |
3-fluorotetrahydrofuran-3-carboxylic acid |
1545583-66-1 | 95% | 5g |
¥ 15,622.00 | 2023-04-07 | |
Enamine | EN300-188356-0.05g |
3-fluorooxolane-3-carboxylic acid |
1545583-66-1 | 95% | 0.05g |
$218.0 | 2023-09-18 | |
TRC | F589600-500mg |
3-Fluorooxolane-3-carboxylic Acid |
1545583-66-1 | 500mg |
$1177.00 | 2023-05-18 | ||
TRC | F589600-1g |
3-Fluorooxolane-3-carboxylic Acid |
1545583-66-1 | 1g |
$ 1800.00 | 2023-09-07 | ||
Enamine | EN300-188356-5g |
3-fluorooxolane-3-carboxylic acid |
1545583-66-1 | 95% | 5g |
$2732.0 | 2023-09-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0794-5g |
3-fluorotetrahydrofuran-3-carboxylic acid |
1545583-66-1 | 95% | 5g |
¥15621.0 | 2024-04-24 |
3-fluorotetrahydrofuran-3-carboxylic acid 関連文献
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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2. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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8. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
3-fluorotetrahydrofuran-3-carboxylic acidに関する追加情報
3-Fluorotetrahydrofuran-3-Carboxylic Acid: A Comprehensive Overview
The compound with CAS No. 1545583-66-1, commonly referred to as 3-fluorotetrahydrofuran-3-carboxylic acid, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is a derivative of tetrahydrofuran (THF), a widely used solvent in organic synthesis, with a fluorine atom and a carboxylic acid group attached at the third position of the ring. The unique combination of these functional groups imparts 3-fluorotetrahydrofuran-3-carboxylic acid with distinctive chemical properties, making it a valuable compound for various applications.
3-Fluorotetrahydrofuran-3-carboxylic acid is synthesized through a series of well-established organic reactions. The synthesis typically involves the fluorination of tetrahydrofuran followed by oxidation to introduce the carboxylic acid group. Recent advancements in fluorination techniques, such as the use of electrophilic fluorination agents or transition-metal-catalyzed methods, have improved the efficiency and selectivity of this process. These methods are particularly important for producing enantiomerically pure compounds, which are crucial for pharmaceutical applications.
One of the most notable applications of 3-fluorotetrahydrofuran-3-carboxylic acid is in drug discovery. The compound serves as a versatile building block for constructing complex molecular architectures. Its fluorine atom contributes to enhanced lipophilicity and metabolic stability, while the carboxylic acid group provides opportunities for further functionalization, such as esterification or amidation. Recent studies have demonstrated its utility in designing inhibitors for various enzymes, including kinases and proteases, which are key targets in the treatment of diseases like cancer and neurodegenerative disorders.
In addition to its role in pharmaceuticals, 3-fluorotetrahydrofuran-3-carboxylic acid has found applications in materials science. The compound can be polymerized to form high-performance polymers with unique mechanical and thermal properties. These polymers exhibit excellent resistance to harsh environments and are being explored for use in advanced composites and electronic materials. Recent research has focused on optimizing polymerization conditions to enhance the mechanical strength and biodegradability of these materials.
The environmental impact of 3-fluorotetrahydrofuran-3-carboxylic acid is another area of active research. While the compound itself is not classified as hazardous under current regulations, its synthesis and application may involve processes that generate waste or byproducts requiring careful management. Efforts are underway to develop sustainable synthesis routes that minimize environmental footprint, such as using renewable feedstocks or catalytic processes that reduce energy consumption.
From a structural perspective, 3-fluorotetrahydrofuran-3-carboxylic acid exhibits interesting stereochemical properties due to the presence of chiral centers at the third position of the ring. This stereochemistry plays a critical role in determining the compound's biological activity and physical properties. Recent studies have utilized computational methods, such as molecular docking and dynamics simulations, to better understand how these stereochemical features influence molecular interactions with biological targets.
In conclusion, 3-fluorotetrahydrofuran-3-carboxylic acid (CAS No. 1545583-66-1) is a multifaceted compound with significant potential across diverse fields. Its unique chemical structure enables it to serve as a valuable building block in drug discovery, materials science, and other areas of research. As advancements in synthetic methodologies and computational tools continue to emerge, the applications and understanding of this compound are expected to expand further, solidifying its importance in modern chemistry.
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